molecular formula C14H28N2O3 B7928412 [4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

[4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7928412
M. Wt: 272.38 g/mol
InChI Key: DVJJTVKEMZAVBC-UHFFFAOYSA-N
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Description

[4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a cyclohexyl ring, a hydroxy-ethylamino group, and a carbamic acid ester moiety. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the hydroxy-ethylamino group: This step involves the nucleophilic substitution of an appropriate leaving group with 2-aminoethanol.

    Formation of the carbamic acid ester: This is typically done by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Various nucleophiles in the presence of a base like NaOH or KOH.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of specific enzymes involved in amino acid metabolism.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as enzyme inhibitors or modulators, providing a basis for the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of [4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy-ethylamino group can form hydrogen bonds with active sites of enzymes, while the carbamic acid ester moiety can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.

    [4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid ethyl ester: Similar structure but with an ethyl ester instead of a tert-butyl ester.

Uniqueness

The tert-butyl ester group in [4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester provides increased steric hindrance and stability compared to its methyl and ethyl counterparts. This makes it more resistant to hydrolysis and other degradation processes, enhancing its utility in various applications.

Properties

IUPAC Name

tert-butyl N-[4-(2-hydroxyethylamino)cyclohexyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-14(2,3)19-13(18)16(4)12-7-5-11(6-8-12)15-9-10-17/h11-12,15,17H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJJTVKEMZAVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(CC1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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